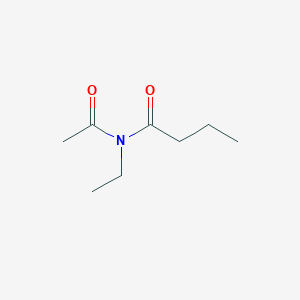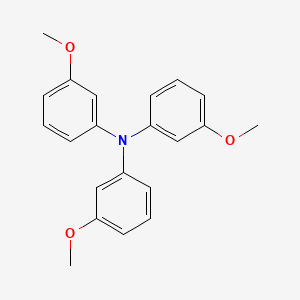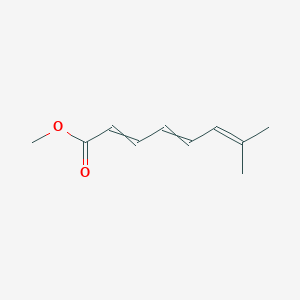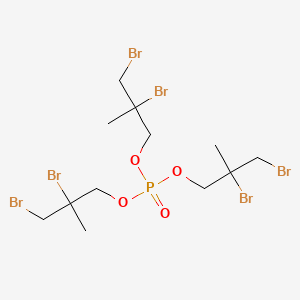
2H,4H-1,3-Benzodioxine-6,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,4H-1,3-Benzodioxine-6,8-diamine is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is characterized by a benzodioxine ring system with two amine groups attached at the 6 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-1,3-Benzodioxine-6,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. Subsequent nitration and reduction steps introduce the amine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions
2H,4H-1,3-Benzodioxine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxine derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2H,4H-1,3-Benzodioxine-6,8-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2H,4H-1,3-Benzodioxine-6,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The benzodioxine ring system provides structural stability and facilitates the compound’s interaction with hydrophobic regions of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6,7-diamine: Similar in structure but with amine groups at different positions.
6,8-Dichloro-4H-1,3-benzodioxine: Contains chlorine atoms instead of amine groups.
1,4-Benzodioxin, 2,3-dihydro-: Lacks the amine groups present in 2H,4H-1,3-Benzodioxine-6,8-diamine.
Uniqueness
This compound is unique due to the specific positioning of its amine groups, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
105622-62-6 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4H-1,3-benzodioxine-6,8-diamine |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-2H,3-4,9-10H2 |
Clave InChI |
FNMOQDRLVUGKJH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)N)N)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


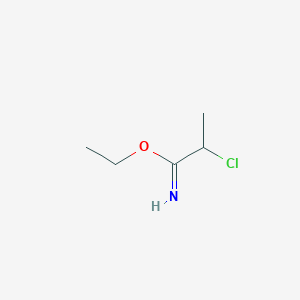
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
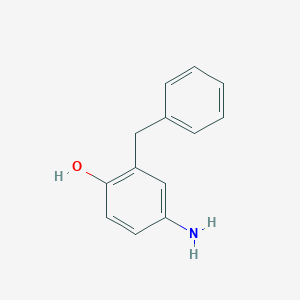
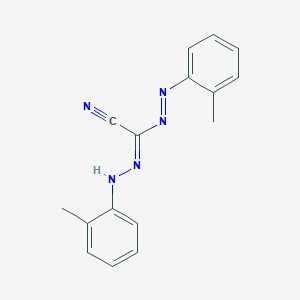
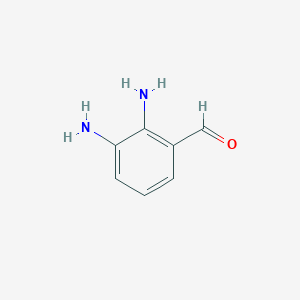
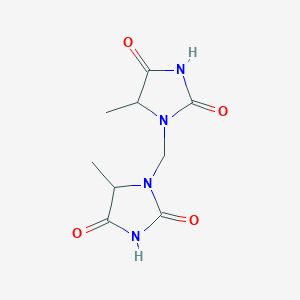
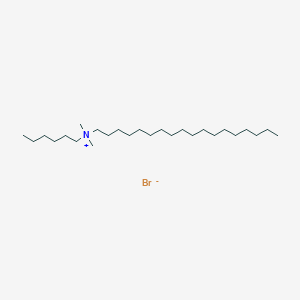

![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
